Cas no 2680683-07-0 (Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate)

Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic intermediate with applications in pharmaceutical and agrochemical research. Its structure features a piperazine core linked to a chloropyridinyl moiety and a benzyl carboxylate group, offering versatility in further functionalization. The chloropyridine segment enhances reactivity for cross-coupling or nucleophilic substitution, while the benzyl ester provides a protective group that can be selectively cleaved under mild conditions. This compound is valued for its stability, high purity, and suitability as a building block in heterocyclic chemistry. Its well-defined synthetic pathway ensures reproducibility, making it a reliable choice for developing biologically active molecules.
Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate structure
2680683-07-0 structure
Product name:Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
CAS No:2680683-07-0
MF:C17H18ClN3O2
MW:331.796722888947
CID:5620682
PubChem ID:165928723

Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
    • EN300-28295833
    • 2680683-07-0
    • Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
    • Inchi: 1S/C17H18ClN3O2/c18-15-7-4-8-16(19-15)20-9-11-21(12-10-20)17(22)23-13-14-5-2-1-3-6-14/h1-8H,9-13H2
    • InChI Key: UVVGUELMUUQQPV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=N1)N1CCN(C(=O)OCC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 331.1087545g/mol
  • Monoisotopic Mass: 331.1087545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.7Ų

Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28295833-0.25g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
0.25g
$708.0 2025-03-19
Enamine
EN300-28295833-0.05g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-28295833-1.0g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
1.0g
$770.0 2025-03-19
Enamine
EN300-28295833-0.1g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
0.1g
$678.0 2025-03-19
Enamine
EN300-28295833-1g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0
1g
$770.0 2023-09-07
Enamine
EN300-28295833-5g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0
5g
$2235.0 2023-09-07
Enamine
EN300-28295833-2.5g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-28295833-0.5g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-28295833-5.0g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
5.0g
$2235.0 2025-03-19
Enamine
EN300-28295833-10.0g
benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
2680683-07-0 95.0%
10.0g
$3315.0 2025-03-19

Additional information on Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate

Comprehensive Overview of Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate (CAS No. 2680683-07-0)

Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate (CAS No. 2680683-07-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their versatile applications in drug discovery and material science. The presence of both chloropyridine and benzyl carboxylate moieties in its structure makes it a valuable intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential role as a building block for developing novel therapeutics targeting neurological and metabolic disorders.

In recent years, the demand for high-purity intermediates like Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate has surged due to advancements in precision medicine and green chemistry. The compound's unique structural features enable it to participate in cross-coupling reactions, a hot topic in synthetic chemistry. With the rise of AI-driven drug design, computational models often highlight such compounds for their favorable pharmacokinetic properties. This aligns with the growing trend of fragment-based drug discovery, where small molecules like this serve as critical starting points for optimizing drug candidates.

From a technical perspective, Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate exhibits excellent solubility in common organic solvents, facilitating its use in high-throughput screening (HTS) platforms. Its molecular weight (331.79 g/mol) and logP value (predicted ~2.8) suggest moderate lipophilicity, a desirable trait for blood-brain barrier permeability—a key focus area in central nervous system (CNS) drug development. These properties have sparked discussions in forums and publications about its potential applications in neuroprotective agents or selective enzyme inhibitors.

The synthesis of CAS 2680683-07-0 typically involves multi-step protocols, including N-alkylation and carbamate formation, which are frequently searched topics among synthetic chemists. Recent patents highlight its utility in creating allosteric modulators for G-protein-coupled receptors (GPCRs), a trending subject in biopharmaceutical innovation. Environmental considerations also play a role; researchers are exploring catalytic methods to produce this compound with reduced waste, addressing the sustainability concerns prevalent in modern chemical industries.

Analytical characterization of Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate employs techniques like HPLC, NMR spectroscopy, and mass spectrometry, ensuring compliance with ICH guidelines for impurity profiling. The compound’s stability under various pH conditions makes it suitable for formulation studies, another area where user queries often concentrate. Notably, its crystal structure has been investigated to understand solid-state properties, which are crucial for polymorph screening in preformulation stages.

Market-wise, the global interest in custom synthesis and contract research has positioned CAS 2680683-07-0 as a sought-after material. Suppliers emphasize its batch-to-batch consistency and scalability, responding to the industry's need for reliable chemical building blocks. As combinatorial chemistry gains traction, this compound’s role in generating diverse molecular libraries continues to expand, further driving its commercial relevance.

In conclusion, Benzyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate represents a nexus of medicinal chemistry, process optimization, and materials science. Its adaptability to both traditional and cutting-edge methodologies ensures its prominence in peer-reviewed literature and industrial applications alike. Future research may explore its derivatives for targeted drug delivery systems or bioorthogonal chemistry, areas currently dominating scientific discourse.

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